molecular formula C9H12BrNO2S B1338821 tert-Butyl (2-bromothiophen-3-yl)carbamate CAS No. 21483-64-7

tert-Butyl (2-bromothiophen-3-yl)carbamate

Cat. No. B1338821
Key on ui cas rn: 21483-64-7
M. Wt: 278.17 g/mol
InChI Key: UCPJQSLSJLTVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07642361B2

Procedure details

Add NBS (8.9 g, 0.05 mol) to a boiling solution of 3-thiophenyl-carbamic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (500 mL) in small portions and stir the mixture at 65° C. for 20 min. Cool down, remove solvent in vacuo and purify the crude material by flash chromatography (silica gel) eluting with hexanes/diethyl ether 19:1 to obtain 11.1 g (80%) as a white solid: 1H NMR (CDCl3) δ: 7.55 (br s, 1H), 7.24 (d, J=4.0 Hz, 1H), 6.56 (br s, 1H), 1.52 (s, 9H).
Name
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[C:9]([O:13][C:14](=[O:21])[NH:15][C:16]1[CH:20]=[CH:19][S:18][CH:17]=1)([CH3:12])([CH3:11])[CH3:10]>ClCCl>[C:9]([O:13][C:14](=[O:21])[NH:15][C:16]1[CH:20]=[CH:19][S:18][C:17]=1[Br:8])([CH3:12])([CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CSC=C1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stir the mixture at 65° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool down
CUSTOM
Type
CUSTOM
Details
remove solvent in vacuo
CUSTOM
Type
CUSTOM
Details
purify the crude material by flash chromatography (silica gel)
WASH
Type
WASH
Details
eluting with hexanes/diethyl ether 19:1
CUSTOM
Type
CUSTOM
Details
to obtain 11.1 g (80%) as a white solid

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(C)(C)(C)OC(NC1=C(SC=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.